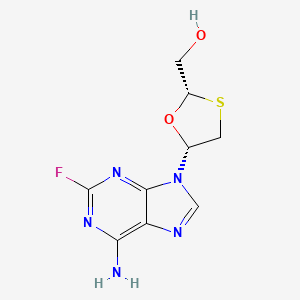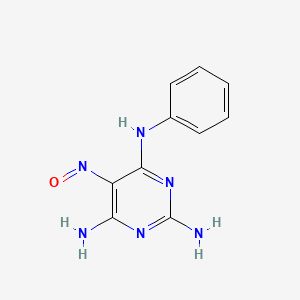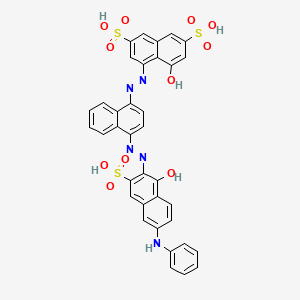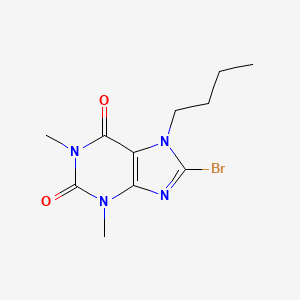
2-(4-Chlorophenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chlorophenyl group, hydroxy group, and two methoxy groups attached to a dihydrochromenone core. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 2-hydroxy-3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 2-(4-Chlorophenyl)-3-oxo-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one.
Reduction: Formation of 2-(4-Chlorophenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-4H-chromen-4-one: Lacks the hydroxy and methoxy groups, resulting in different chemical and biological properties.
2-(4-Chlorophenyl)-3-hydroxy-4H-chromen-4-one: Similar structure but without the methoxy groups, leading to variations in reactivity and activity.
2-(4-Chlorophenyl)-3-methoxy-4H-chromen-4-one:
Uniqueness
2-(4-Chlorophenyl)-3-hydroxy-2,3-dimethoxy-2,3-dihydro-4H-chromen-4-one is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups enable the compound to participate in a wide range of chemical reactions and enhance its interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
70460-53-6 |
|---|---|
Formule moléculaire |
C17H15ClO5 |
Poids moléculaire |
334.7 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-hydroxy-2,3-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H15ClO5/c1-21-16(20)15(19)13-5-3-4-6-14(13)23-17(16,22-2)11-7-9-12(18)10-8-11/h3-10,20H,1-2H3 |
Clé InChI |
FIVBZLREOKLZCF-UHFFFAOYSA-N |
SMILES canonique |
COC1(C(C(=O)C2=CC=CC=C2O1)(O)OC)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
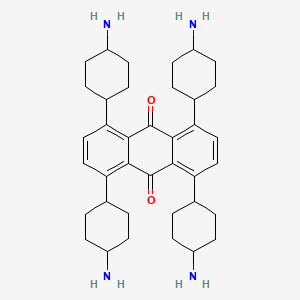
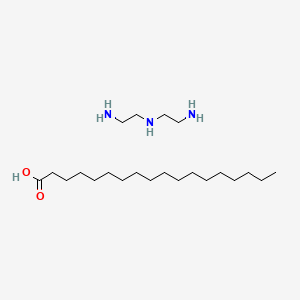

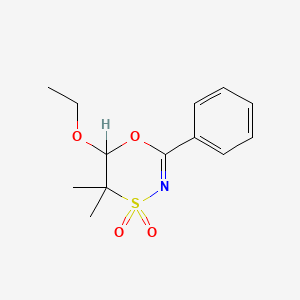
![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
